molecular formula C6H12BF3KN B1371541 Potassium (piperidin-1-YL)methyltrifluoroborate CAS No. 888711-54-4

Potassium (piperidin-1-YL)methyltrifluoroborate

Cat. No.: B1371541
CAS No.: 888711-54-4
M. Wt: 205.07 g/mol
InChI Key: WFAVOZJLYZWLRI-UHFFFAOYSA-N
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Description

Potassium (piperidin-1-yl)methyltrifluoroborate is an organoboron compound with the molecular formula C6H12BF3N.K. It is a white to off-white crystalline powder with a melting point of 146-148°C . This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (piperidin-1-yl)methyltrifluoroborate can be synthesized through the reaction of piperidine with potassium trifluoroborate. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium (piperidin-1-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Potassium (piperidin-1-yl)methyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (piperidin-1-yl)methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Potassium (methyltrifluoroborate): Similar in structure but lacks the piperidine group.

    Potassium (phenyltrifluoroborate): Contains a phenyl group instead of a piperidine group.

Uniqueness

Potassium (piperidin-1-yl)methyltrifluoroborate is unique due to the presence of the piperidine group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of nitrogen-containing compounds .

Properties

IUPAC Name

potassium;trifluoro(piperidin-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BF3N.K/c8-7(9,10)6-11-4-2-1-3-5-11;/h1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAVOZJLYZWLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635748
Record name Potassium trifluoro[(piperidin-1-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888711-54-4
Record name Borate(1-), trifluoro(1-piperidinylmethyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888711-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[(piperidin-1-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 888711-54-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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